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molecular formula C6H9N3 B1657345 N,3-dimethylpyrazin-2-amine CAS No. 56343-46-5

N,3-dimethylpyrazin-2-amine

Cat. No. B1657345
M. Wt: 123.16
InChI Key: QNLBKZNRCKYYRB-UHFFFAOYSA-N
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Patent
US08716320B2

Procedure details

2-chloro-3-methylpyrazine (124 mg, 1.0 mmol) and methylamine (5 mL, 2M solution in THF) was irradiated in a microwave oven at 190° C. for 10 hours. The solution is evaporated and the residue was dissolved in CH2Cl2 (10 mL). It was partitioned with NaOH (1 mL, 5N), dried with NaSO4, filtered and volatiles removed in vacuo to afford N,3-dimethylpyrazin-2-amine. 1H NMR (400 MHz, CDCl3): 7.92 (d, 1H), 7.70 (d, 1H), 4.40 (s, br, 1H), 3.03 (d, 3H), 2.36 (s, 3H). MS (ES+): M/Z 124 (M+1).
Quantity
124 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH3:8])=[N:6][CH:5]=[CH:4][N:3]=1.[CH3:9][NH2:10]>>[CH3:9][NH:10][C:2]1[C:7]([CH3:8])=[N:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
124 mg
Type
reactant
Smiles
ClC1=NC=CN=C1C
Name
Quantity
5 mL
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CH2Cl2 (10 mL)
CUSTOM
Type
CUSTOM
Details
It was partitioned with NaOH (1 mL, 5N)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with NaSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
volatiles removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CNC1=NC=CN=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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